4-(2-Chloroquinolin-4-yl)morpholine
Description
Properties
Molecular Formula |
C13H13ClN2O |
|---|---|
Molecular Weight |
248.71 g/mol |
IUPAC Name |
4-(2-chloroquinolin-4-yl)morpholine |
InChI |
InChI=1S/C13H13ClN2O/c14-13-9-12(16-5-7-17-8-6-16)10-3-1-2-4-11(10)15-13/h1-4,9H,5-8H2 |
InChI Key |
DMEKKBSPAVNKTO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=NC3=CC=CC=C32)Cl |
Origin of Product |
United States |
Biological Activity Spectrum and Pharmacological Research of 4 2 Chloroquinolin 4 Yl Morpholine Derivatives
Antineoplastic and Antiproliferative Research
The quest for more effective and selective anticancer agents has led to the exploration of quinoline (B57606) derivatives. The 4-(2-chloroquinolin-4-yl)morpholine scaffold has emerged as a promising framework for the design of compounds with potent antineoplastic and antiproliferative activities.
Research has shown that certain 2-morpholino-4-anilinoquinoline derivatives exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds with different aniline (B41778) moieties at the C4 position of the quinoline ring have demonstrated potent anticancer activity against the HepG2 cancer cell line. nih.gov These compounds were found to induce G0/G1 cell cycle arrest, thereby inhibiting the proliferation of HepG2 cells. nih.gov Notably, some derivatives displayed enhanced activity while maintaining a degree of selectivity, suggesting a favorable safety profile. nih.gov
Furthermore, a comprehensive study on a series of 7-chloro-(4-thioalkylquinoline) derivatives revealed that the oxidation state of the sulfur atom at the C-4 position, along with other structural modifications, significantly influences their cytotoxic effects. mdpi.com Specifically, sulfonyl N-oxide derivatives demonstrated more pronounced cytotoxicity against a panel of human cancer cell lines, including colorectal, leukemia, lung, and osteosarcoma cells, compared to their sulfanyl (B85325) and sulfinyl counterparts. mdpi.com The presence of methoxy (B1213986), methyl, and nitro groups on the benzoate (B1203000) moiety of these derivatives was also found to enhance their cytotoxic potential. mdpi.com
The versatility of the quinoline ring structure has been a key factor in the design and synthesis of these physiologically active compounds. nih.gov Studies have indicated that novel quinoline derivatives can exert their anticancer effects through various mechanisms, including the modulation of the extracellular matrix of cancer cells. nih.gov The development of these compounds underscores the potential of 4-(2-chloroquinolin-4-yl)morpholine derivatives as a valuable source for novel anticancer therapies. nih.gov
Table 1: Antineoplastic and Antiproliferative Activity of Selected Quinoline Derivatives
| Compound Class | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| 2-morpholino-4-anilinoquinolines | HepG2 | Potent cytotoxic activity, G0/G1 cell cycle arrest | nih.gov |
| 7-chloro-(4-thioalkylquinoline) derivatives | HCT116, CCRF-CEM, A549, U2OS | Pronounced cytotoxicity, particularly for sulfonyl N-oxide derivatives | mdpi.com |
Antimicrobial Research
The rise of drug-resistant microbial strains has created an urgent need for the discovery of new antimicrobial agents. Derivatives of 4-(2-chloroquinolin-4-yl)morpholine have been investigated for their potential to combat bacterial and fungal infections, demonstrating promising results.
The quinoline scaffold is a well-established pharmacophore in antibacterial drug discovery. nih.gov The incorporation of a morpholine (B109124) moiety has been explored to enhance the antibacterial spectrum and efficacy of these compounds.
A study focused on novel 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety revealed significant antibacterial activity against various pathogenic microbes, including those causing urinary tract infections. mdpi.com The synthesis of a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides and their subsequent screening against Gram-positive and Gram-negative bacteria identified compounds with potent effects. mdpi.com One derivative, in particular, exhibited the highest efficacy against E. coli. mdpi.com
Furthermore, research into 4-(phenylsulfonyl)morpholine (B1295087) has shown its ability to modulate the activity of existing antibiotics against multidrug-resistant strains. nih.gov While the compound itself did not exhibit direct antimicrobial activity, its combination with aminoglycosides like amikacin (B45834) resulted in a significant reduction in the minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa. nih.gov This suggests a potential role for these derivatives as adjuvants in antibiotic therapy to overcome resistance.
The structural diversity of quinoline derivatives allows for fine-tuning of their antibacterial properties. For example, some 8-hydroxyquinoline (B1678124) derivatives have shown exceptional antimicrobial effects against various bacterial strains. nih.gov
Table 2: Antibacterial Activity of Selected Quinoline and Morpholine Derivatives
| Compound Class | Bacterial Strain | Observed Effect | Reference |
|---|---|---|---|
| 7-methoxyquinoline-sulfonamide hybrids | E. coli | Potent antibacterial activity | mdpi.com |
| 4-(phenylsulfonyl)morpholine | P. aeruginosa | Modulation of amikacin activity, reducing MIC | nih.gov |
| 8-hydroxyquinoline derivatives | Various strains | Exceptional antimicrobial effect | nih.gov |
In addition to their antibacterial properties, derivatives of 4-(2-chloroquinolin-4-yl)morpholine have also been evaluated for their antifungal potential. nih.gov Fungal infections, particularly in immunocompromised individuals, pose a significant health threat, necessitating the development of new antifungal agents.
A series of 7-chloroquinolin-4-yl arylhydrazone derivatives were synthesized and tested against a panel of oral fungi. nih.govresearchgate.net Several of these compounds exhibited minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values comparable to the first-line antifungal drug fluconazole. nih.govresearchgate.net These findings highlight the potential of this chemical scaffold as a starting point for the rational design of novel antifungal drugs. nih.govresearchgate.net
Research on fluorinated quinoline analogs has also demonstrated good antifungal activity against various plant pathogenic fungi. mdpi.com For instance, certain derivatives showed significant inhibition of Sclerotinia sclerotiorum and Rhizoctonia solani. mdpi.com While not directly focused on human pathogens, this research further supports the broad antifungal potential of the quinoline core structure.
The morpholine ring itself is known for its antimicrobial properties, which, when combined with the quinoline nucleus, can lead to compounds with enhanced antifungal efficacy. nih.govresearchgate.net
Table 3: Antifungal Activity of Selected Quinoline Derivatives
| Compound Class | Fungal Strain | Observed Effect | Reference |
|---|---|---|---|
| 7-chloroquinolin-4-yl arylhydrazones | Oral fungi (e.g., Candida spp.) | MIC and MFC values comparable to fluconazole | nih.govresearchgate.net |
| Fluorinated quinoline analogs | S. sclerotiorum, R. solani | Good antifungal activity | mdpi.com |
Antiparasitic Research
Parasitic diseases, such as malaria and leishmaniasis, continue to be major global health problems. The development of resistance to existing antiparasitic drugs has spurred the search for new and effective therapeutic agents. Derivatives of 4-(2-chloroquinolin-4-yl)morpholine have shown considerable promise in this area.
The 4-aminoquinoline (B48711) scaffold is the backbone of the well-known antimalarial drug chloroquine (B1663885). nih.govnih.gov Consequently, derivatives of 4-(2-chloroquinolin-4-yl)morpholine have been extensively investigated for their potential to treat malaria, including strains resistant to chloroquine. nih.gov
Structural modifications to the 4-aminoquinoline chemotype have been shown to produce analogs that can circumvent chloroquine resistance. nih.gov Research on 4-aminoquinoline compounds has focused on identifying features that enhance activity against resistant parasite strains. nih.gov The 7-chloro-4-aminoquinoline core is considered critical for antimalarial activity, facilitating drug accumulation in the parasite's food vacuole. nih.gov
A study on novel 4-N-methylaminoquinoline analogues demonstrated significant in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov One compound, in particular, showed 100% parasite inhibition in an in vivo model of multidrug-resistant malaria. nih.gov This suggests that substitution at the 4-amino position is a viable strategy for developing new antimalarial agents with reduced toxicity. nih.gov Furthermore, a novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline has shown excellent in vitro activity against drug-resistant P. falciparum and is also active against P. vivax field isolates. mdpi.com
Table 4: Antimalarial Activity of Selected 4-Aminoquinoline Derivatives
| Compound Class | Parasite Strain | Observed Effect | Reference |
|---|---|---|---|
| 4-N-methylaminoquinoline analogues | P. falciparum (chloroquine-sensitive and -resistant) | Significant in vitro activity, in vivo parasite inhibition | nih.gov |
| Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline | P. falciparum (drug-resistant), P. vivax | Excellent in vitro activity | mdpi.com |
Leishmaniasis is another parasitic disease for which new treatments are urgently needed due to the toxicity and high cost of current drugs, as well as increasing parasite resistance. nih.gov Chloroquinoline derivatives have been explored as a potential source of new antileishmanial agents. nih.govnih.gov
A study on a specific chloroquinoline derivative, 7-chloro-N,N-dimethylquinolin-4-amine, demonstrated high efficacy against both Leishmania infantum and Leishmania amazonensis. nih.gov The compound was effective against both the promastigote and amastigote stages of the parasite and was also able to treat infected macrophages. nih.gov The mechanism of action was found to involve the induction of changes in the parasite's mitochondrial membrane potential and an increase in reactive oxygen species production. nih.gov
Furthermore, the investigation of 2-(7-chloroquinolin-4-ylamino)ethyl benzoate derivatives has shown a potential leishmanicidal effect against Leishmania mexicana promastigotes. nih.gov These compounds were also found to induce the collapse of the parasite's mitochondrial electrochemical membrane potential, suggesting a common mechanism of action among these quinoline derivatives. nih.gov
Table 5: Antileishmanial Activity of Selected Chloroquinoline Derivatives
| Compound Class | Parasite Strain | Observed Effect | Reference |
|---|---|---|---|
| 7-chloro-N,N-dimethylquinolin-4-amine | L. infantum, L. amazonensis | High efficacy against promastigotes and amastigotes, treatment of infected macrophages | nih.gov |
| 2-(7-chloroquinolin-4-ylamino)ethyl benzoate derivatives | L. mexicana | Potential leishmanicidal effect against promastigotes, collapse of mitochondrial membrane potential | nih.gov |
Antitrypanosomal Activity
Derivatives of 4-(2-chloroquinolin-4-yl)morpholine have been investigated for their potential to combat trypanosomiasis, a parasitic disease caused by protozoa of the genus Trypanosoma. Research in this area has focused on the synthesis and in vitro evaluation of these compounds against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis, also known as sleeping sickness.
One study synthesized a series of 4-aminoquinoline derivatives, including compounds structurally related to 4-(2-chloroquinolin-4-yl)morpholine, and tested their activity against the bloodstream form of Trypanosoma brucei. The antitrypanosomal activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of the parasite by 50%. While specific data for the parent compound 4-(2-chloroquinolin-4-yl)morpholine was not the primary focus, the study of its derivatives provides insight into the structure-activity relationship. For instance, the introduction of different substituents on the quinoline ring and the morpholine nitrogen has been shown to modulate the antitrypanosomal potency.
The general findings indicate that the quinoline scaffold is a promising starting point for the development of novel antitrypanosomal agents. The activity of these compounds is believed to be linked to their ability to interfere with essential biological processes within the parasite.
Enzyme Inhibition Studies (e.g., Urease, Acetylcholinesterase)
The inhibitory effects of 4-(2-chloroquinolin-4-yl)morpholine and its derivatives on various enzymes have been a subject of scientific investigation, with a particular focus on urease and acetylcholinesterase due to their therapeutic relevance.
Urease Inhibition:
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. The ammonia produced can raise the pH of the surrounding environment, which is a key factor in the pathogenesis of infections caused by bacteria such as Helicobacter pylori, leading to conditions like gastritis and peptic ulcers. Therefore, the inhibition of urease is a significant target for the development of new therapeutic agents.
While specific urease inhibition data for 4-(2-chloroquinolin-4-yl)morpholine is not extensively reported, the broader class of quinoline derivatives has demonstrated notable inhibitory activity against this enzyme. The mechanism of inhibition is often attributed to the interaction of the quinoline ring system with the nickel ions in the active site of the urease enzyme.
Acetylcholinesterase Inhibition:
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, where it catalyzes the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibition of AChE leads to an increase in the levels and duration of action of acetylcholine in the synaptic cleft, which is a primary therapeutic strategy for the management of Alzheimer's disease and other neurological conditions.
The quinoline scaffold is a well-established pharmacophore in the design of AChE inhibitors. Although specific acetylcholinesterase inhibition studies focusing solely on 4-(2-chloroquinolin-4-yl)morpholine are limited, research on structurally similar quinoline derivatives has shown promising results. The planar nature of the quinoline ring allows for π-π stacking interactions with aromatic amino acid residues in the active site of AChE, which is a common feature of many potent inhibitors.
Other Biological Activities (e.g., Antiviral)
Beyond the aforementioned activities, the versatile scaffold of 4-(2-chloroquinolin-4-yl)morpholine has prompted investigations into other potential biological applications, including antiviral activity.
The quinoline core is a structural component of several compounds that have been explored for their antiviral properties. For example, chloroquine and hydroxychloroquine, which are quinoline derivatives, have been widely studied for their potential antiviral effects against a range of viruses, although their clinical utility remains a subject of ongoing research and debate. The proposed mechanisms of antiviral action for quinoline-based compounds are often multifaceted and can include the inhibition of viral entry, interference with viral replication processes, and modulation of the host immune response.
While direct and comprehensive studies on the antiviral activity of 4-(2-chloroquinolin-4-yl)morpholine are not extensively documented in publicly available research, the established antiviral potential of the broader quinoline class suggests that this compound and its derivatives could be valuable candidates for future antiviral drug discovery and development programs. Further research is warranted to systematically evaluate the antiviral spectrum and mechanism of action of 4-(2-chloroquinolin-4-yl)morpholine against various viral pathogens.
Molecular Mechanisms of Action and Target Engagement of 4 2 Chloroquinolin 4 Yl Morpholine Derivatives
Mechanisms in Cancer Biology
Derivatives of 4-(2-chloroquinolin-4-yl)morpholine exhibit their anticancer effects through a range of mechanisms at the molecular level. These include the inhibition of key enzymes that regulate cell growth and proliferation, disruption of the cellular machinery responsible for cell division, and the activation of pathways that lead to cell death.
Inhibition of Key Protein Kinases (e.g., mTOR, PI3K, AMPK, EGFR, BRAF)
The quinoline (B57606) and morpholine (B109124) scaffolds are integral to many compounds that inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
mTOR and PI3K: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Morpholine-substituted tetrahydroquinoline derivatives have been identified as potential mTOR inhibitors. mdpi.com Strategic design of these molecules, incorporating the tetrahydroquinoline scaffold for its mTOR-binding potential and morpholine-like substitutions, has yielded compounds with potent cytotoxicity against lung (A549) and breast (MCF-7, MDA-MB-231) cancer cell lines. mdpi.com For instance, some derivatives have shown high activity against A549 cells with IC₅₀ values as low as 0.033 µM. mdpi.com In certain cancers, such as BRAF(V600E) colorectal cancer, resistance to single-agent therapies has led to the exploration of combination treatments. Studies have shown that sustained PI3K/mTOR signaling after BRAF inhibition contributes to resistance, and that combined inhibition of BRAF and PI3K/mTOR is required for effective treatment, leading to apoptosis and tumor regression. researchgate.netmdpi.com
EGFR: The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. The 4-anilinoquinazoline (B1210976) structure is a well-established scaffold for EGFR tyrosine kinase inhibitors (TKIs). nih.gov This highlights the potential of the broader quinoline class in targeting this critical receptor.
BRAF: Mutations in the BRAF gene, particularly BRAF(V600E), lead to constitutive activation of the MAPK signaling pathway, promoting carcinogenesis. mdpi.com While selective BRAF inhibitors are effective in melanoma, their efficacy in colorectal cancer is limited due to resistance mechanisms, often involving the PI3K/mTOR pathway. researchgate.netmdpi.com Research indicates that co-targeting the AKT/mTOR pathway can reverse resistance to BRAF inhibitors in melanoma. nih.gov
| Compound Class | Target Kinase | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Morpholine-substituted tetrahydroquinoline | mTOR | A549 (Lung) | 0.033 µM | mdpi.com |
| Morpholine-substituted tetrahydroquinoline | mTOR | MCF-7 (Breast) | 0.087 µM | mdpi.com |
| 4-Anilinoquinazoline derivatives | EGFR | Various | Low micromolar | nih.gov |
Modulation of DNA Topoisomerases (Type I and II)
DNA topoisomerases are essential enzymes that resolve topological problems in DNA during processes like replication and transcription, making them established targets for cancer chemotherapy. nih.gov Quinolone compounds are known to target bacterial DNA gyrase and topoisomerase IV. nih.gov In the context of cancer, novel synthetic quinoline derivatives have demonstrated significant inhibitory activity against human topoisomerases.
Topoisomerase I and IIα Inhibition: A series of novel pyrazolo[4,3-f]quinoline derivatives were synthesized and shown to possess potent antiproliferative activity. nih.gov Selected compounds from this series exhibited strong cytotoxic effects against a panel of six human cancer cell lines, with GI₅₀ values below 8 µM. nih.gov One particular derivative, 2E, demonstrated an inhibition pattern of topoisomerase IIα activity equivalent to the standard drug etoposide (B1684455) at a 100 µM concentration. nih.gov
DNA Damage: Other studies on 7-chloro-(4-thioalkylquinoline) derivatives have shown they induce antiproliferative activity through mechanisms that include DNA/RNA damage. wikipedia.org
| Compound Class | Target Enzyme | Key Finding | Reference |
|---|---|---|---|
| Pyrazolo[4,3-f]quinoline | Topoisomerase IIα | Activity equivalent to etoposide at 100 µM | nih.gov |
| 7-Chloro-(4-thioalkylquinoline) | Not specified | Induces DNA/RNA damage | wikipedia.org |
| 4-Quinolones | Topoisomerase IV | Traps topoisomerase-DNA complexes | nih.gov |
Disruption of Microtubule Dynamics and Tubulin Polymerization
Microtubules are dynamic polymers of tubulin proteins that are critical for cell structure, transport, and the formation of the mitotic spindle during cell division. frontiersin.orgfrontiersin.org Their dynamic nature is a key vulnerability in cancer cells, and several agents targeting microtubules are successful chemotherapeutics.
Tubulin Polymerization Inhibition: Derivatives containing the morpholine moiety have been shown to be potent antimitotic agents that modulate tubulin polymerization. innovations-report.com For example, a series of 4-(pyrimidin-2-yl)morpholines were found to potently inhibit cellular microtubule polymerization with EC₅₀ values in the nanomolar range (20-90 nM). frontiersin.org In vitro studies confirmed that these compounds reduce the rate of microtubule polymerization and decrease the total amount of polymerized tubulin. innovations-report.com
Binding to the Colchicine (B1669291) Site: In silico and co-crystal structure studies have revealed that these morpholine-containing compounds often bind to the colchicine site on β-tubulin, located at the interface between the α and β subunits of the tubulin dimer. frontiersin.org This binding sterically hinders the incorporation of the tubulin dimer into the growing microtubule, thereby disrupting its dynamics. nih.gov This mechanism ultimately leads to the disassembly of the mitotic spindle, mitotic arrest, and cell death. innovations-report.com
Induction of Programmed Cell Death (Apoptosis) and Cell Cycle Arrest
By interfering with fundamental cellular processes, 4-(2-chloroquinolin-4-yl)morpholine derivatives can trigger signaling cascades that lead to controlled cell death (apoptosis) and halt the cell division cycle.
Cell Cycle Arrest: Different quinoline derivatives have been shown to arrest the cell cycle at various phases. A study on 2-morpholino-4-anilinoquinoline compounds found that they caused an accumulation of HepG2 liver cancer cells in the G0/G1 phase, thereby suppressing cell proliferation. mdpi.com In contrast, other derivatives, such as certain 4-(pyrimidin-2-yl)morpholines and 2'-chloro-4'-aminoflavones, induce a stall in the G2/M phase of the cell cycle. frontiersin.org This G2/M arrest is often a direct consequence of the disruption of the mitotic spindle.
Apoptosis Induction: The ultimate fate of a cancer cell following treatment with these derivatives is often apoptosis. Flow cytometry analysis has confirmed a significant increase in the population of apoptotic cells in lines treated with these compounds. For example, novel 7-chloro-(4-thioalkylquinoline) derivatives have demonstrated antiproliferative activity by inducing apoptosis. wikipedia.org This programmed cell death is characterized by cellular and nuclear disassembly and DNA fragmentation.
| Compound Class | Effect | Cell Line | Reference |
|---|---|---|---|
| 2-Morpholino-4-anilinoquinoline | G0/G1 Cell Cycle Arrest | HepG2 (Liver) | mdpi.com |
| 2'-Chloro-4'-aminoflavone | G2/M Cell Cycle Arrest & Apoptosis | HepG2 (Liver) | |
| 4-(Pyrimidin-2-yl)morpholine | G2/M Cell Cycle Arrest & Cell Death | Multiple | frontiersin.org |
| 7-Chloro-(4-thioalkylquinoline) | Apoptosis & DNA/RNA Damage | CCRF-CEM (Leukemia) | wikipedia.org |
Interference with Carbonic Anhydrases
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain isoforms, particularly the tumor-associated CA IX and XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.
Inhibition of Tumor-Associated Isoforms: Derivatives of both quinoline and morpholine have been investigated as inhibitors of pharmacologically relevant human (h) CA isoforms. A series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives showed inhibitory activity against hCA I, II, IV, and the tumor-associated hCA IX. Similarly, newly synthesized thiazole (B1198619) derivatives incorporating a morpholine moiety displayed varying degrees of inhibitory action against bovine CA-II, a widely studied model enzyme. The ability of these compounds to bind to the CA active site and block its function makes them attractive candidates for anticancer therapies. Some sulfonyl semicarbazides have shown subnanomolar affinity for hCA XII.
Immunomodulatory Pathways
The quinoline scaffold, particularly as found in the well-known 4-aminoquinoline (B48711) drug chloroquine (B1663885), possesses significant immunomodulatory properties that can be harnessed for cancer therapy. innovations-report.commdpi.com These effects are complex and can influence both the tumor cells and the surrounding microenvironment. frontiersin.org
Inhibition of Autophagy: One of the most studied mechanisms is the inhibition of autophagy. innovations-report.com As weak bases, these compounds accumulate in acidic lysosomes, raising their pH and impairing their function. mdpi.com This blocks the final step of autophagy—the fusion of autophagosomes with lysosomes—a process that cancer cells often use to survive stress and resist chemotherapy. mdpi.com
Modulation of Innate Immune Signaling: Chloroquine and its derivatives can interfere with nucleic acid sensing pathways. They are known to inhibit endosomal Toll-like receptors (TLRs), such as TLR9, and cytosolic sensors like cGAS. frontiersin.orgmdpi.com This can lead to a decrease in the production of type I interferons and other inflammatory cytokines, an effect that could be beneficial or detrimental depending on the specific cancer context. mdpi.com
Tumor Microenvironment Normalization: Some quinoline derivatives can affect the tumor stroma. Chloroquine has been shown to normalize the abnormal and leaky blood vessels typically found in tumors. frontiersin.org This can enhance the delivery and efficacy of other chemotherapeutic agents and potentially reduce metastasis.
Mechanisms in Bacterial Pathogenesis
Derivatives of 4-(2-Chloroquinolin-4-yl)morpholine demonstrate potent antibacterial effects through the disruption of fundamental cellular processes, primarily by targeting key enzymes involved in DNA replication and cell division.
Quinolone compounds are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govmdpi.com These enzymes are crucial for managing DNA topology during replication, transcription, and repair. DNA gyrase introduces negative supercoils into the bacterial chromosome, while topoisomerase IV is primarily responsible for decatenating daughter chromosomes following replication. nih.gov The inhibitory action of quinolones involves the stabilization of a covalent complex between the enzyme and DNA, which leads to the formation of lethal double-strand breaks. mdpi.com
Research into novel quinoline derivatives has shown that these compounds can effectively inhibit both DNA gyrase and topoisomerase IV. nih.gov For instance, a series of novel quinoline derivatives were developed and found to possess potent antibacterial activity through dual targeting of these enzymes. nih.gov Similarly, certain quinoline-2-one hybrids have been identified as inhibitors of both E. coli DNA gyrase and topoisomerase IV. researchgate.net The ability to inhibit both enzymes is a significant advantage, as it can broaden the antibacterial spectrum and potentially reduce the development of resistance. In Gram-positive bacteria, topoisomerase IV is often the primary target for quinolones, whereas in Gram-negative bacteria, DNA gyrase is typically more sensitive. researchgate.net
Studies on quinoline hybrids have revealed compounds with significant inhibitory activity against S. aureus DNA gyrase. nih.gov For example, compounds 8b, 9c, and 9d in one study showed IC₅₀ values of 1.89, 2.73, and 2.14 μM, respectively, which are comparable to the known inhibitor novobiocin (B609625) (IC₅₀ of 1.636 μM). nih.gov Molecular docking studies suggest that these compounds bind to the ATP binding site of the gyrase B subunit. nih.gov
Table 1: Inhibition of S. aureus DNA Gyrase by Quinoline Hybrids
| Compound | IC₅₀ (μM) |
|---|---|
| Compound 8b | 1.89 |
| Compound 9c | 2.73 |
| Compound 9d | 2.14 |
This table presents the half-maximal inhibitory concentration (IC₅₀) values of select quinoline hybrid compounds against Staphylococcus aureus DNA gyrase, as detailed in the research findings. nih.gov
The filamenting temperature-sensitive mutant Z (FtsZ) protein is a key component of the bacterial cytoskeleton and a homolog of eukaryotic tubulin. nih.govnih.gov It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other proteins to form the divisome, the machinery responsible for bacterial cell division. nih.gov Inhibition of FtsZ function disrupts cell division, leading to filamentation and eventual cell death, making it an attractive target for novel antibiotics. nih.govnih.gov
Several quinoline derivatives have been identified as inhibitors of FtsZ. Cheminformatic analysis of high-throughput screening hits suggested that certain quinoline and quinazoline (B50416) compounds may target the mycobacterial FtsZ. nih.gov Subsequent studies confirmed that a lead quinoline compound was active against Mycobacterium tuberculosis (Mtb) FtsZ and exhibited whole-cell antibacterial activity against Mtb H37Rv. nih.govnih.gov The identification of a putative target for this class of compounds provides a basis for the rational design of more potent FtsZ inhibitors. nih.gov
Further research on benzofuroquinolinium derivatives demonstrated their ability to inhibit bacterial growth by disrupting cell division. nih.gov These compounds were shown to suppress FtsZ polymerization and its GTPase activity, leading to cell elongation and death. nih.gov A new 1-methylquinolinium (B1204318) iodide derivative has also been shown to disrupt GTPase activity and polymerization of FtsZ, indicating its potential for further development as an antibacterial agent. researchgate.net
Table 2: Antibacterial Activity of a 1-methylquinolinium iodide derivative
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 0.75 - 6 |
| Vancomycin-resistant Enterococcus | 0.75 - 6 |
This table shows the Minimum Inhibitory Concentration (MIC) values of a novel 1-methylquinolinium iodide derivative against various antibiotic-resistant bacterial strains. researchgate.net
Modes of Action in Parasitic Infections
In the context of parasitic diseases, particularly malaria, derivatives of 4-(2-Chloroquinolin-4-yl)morpholine have shown efficacy through mechanisms that are distinct from their antibacterial actions.
The malaria parasite, Plasmodium falciparum, digests host hemoglobin in its digestive vacuole as a source of amino acids. This process releases large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline form called hemozoin. nih.gov Inhibition of this detoxification pathway is a key mechanism of action for many antimalarial drugs, including the 4-aminoquinoline chloroquine. nih.govnih.gov These drugs are thought to accumulate in the acidic digestive vacuole and cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic free heme that kills the parasite.
Derivatives of 4-aminoquinoline are designed to overcome resistance to traditional drugs like chloroquine. ucsf.edu The 7-chloroquinoline (B30040) nucleus is a critical structural feature for antimalarial activity, as it is believed to interact with heme. youtube.com Novel 4-aminoquinoline analogs have been developed that show high activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov For instance, linking the 7-chloro-4-aminoquinoline core to other pharmacophores, such as 2-aminopyrimidine, has yielded hybrid compounds with potent anti-plasmodial activity. nih.gov These hybrids are thought to target both heme and parasitic DNA. nih.gov
Beyond heme detoxification, quinoline derivatives have been shown to target specific enzymes in the malaria parasite that are essential for its survival.
Plasmodium falciparum type II NADH:quinone oxidoreductase (PfNDH2) is a key enzyme in the parasite's mitochondrial electron transport chain and is absent in the human host, making it an excellent drug target. nih.govnih.gov A program to identify inhibitors of PfNDH2 led to the discovery of several quinolone chemotypes. nih.gov Extensive structure-activity relationship (SAR) studies resulted in the development of 2-bisaryl 3-methyl quinolones with potent antimalarial activity. nih.gov The lead compound, CK-2-68, exhibited an IC₅₀ of 16 nM against PfNDH2 and an antimalarial activity of 36 nM against the 3D7 strain of P. falciparum. nih.gov Some of these quinolones also showed the ability to inhibit the P. falciparum cytochrome bc1 complex, suggesting a potential dual-targeting effect. nih.govacs.org
N-Myristoyltransferase (NMT) is another validated drug target in Plasmodium. This enzyme catalyzes the attachment of myristate to the N-terminus of various proteins, a modification that is crucial for their function and localization. nih.govnih.gov Structure-guided optimization of a series of quinolines has led to the identification of compounds with balanced activity against both P. vivax and P. falciparum NMT. nih.govnih.gov
Table 3: Inhibitory Activity of Quinoline Derivatives Against Parasitic Enzymes
| Compound/Series | Target Enzyme | IC₅₀ |
|---|---|---|
| CK-2-68 | PfNDH2 | 16 nM |
| 2-bisaryl 3-methyl quinolones | PfNDH2 | Potent Inhibition |
This table summarizes the inhibitory activities of various quinoline derivatives against specific parasitic enzymes, highlighting their potential as antimalarial agents. nih.govnih.govnih.gov
Structure Activity Relationship Sar Studies for Rational Drug Design of 4 2 Chloroquinolin 4 Yl Morpholine Analogs
Substituent Effects on Quinoline (B57606) Ring System Activity
The quinoline ring is a prominent scaffold in medicinal chemistry, and its biological activity can be significantly modulated by the nature and position of its substituents. rsc.orgnih.gov The 2-chloro substituent in the parent compound, 4-(2-chloroquinolin-4-yl)morpholine, is a key feature. The presence of a chloro group, an electron-withdrawing group, has been shown to enhance the biological activity of some quinoline derivatives. rsc.org
Research on various quinoline-based compounds has demonstrated the profound impact of substituents on their therapeutic potential. For instance, in a series of N1,N1-diethyl-N2-(4-quinolinyl)-1,2-ethanediamines, electron-withdrawing groups at the 7-position were found to lower the pKa of the quinoline ring nitrogen. nih.gov This modification influences the compound's ability to accumulate in the acidic food vacuole of the malaria parasite, a crucial factor for its antiplasmodial activity. nih.gov
Furthermore, studies on quinolone-based hydrazones as potential antidiabetic agents revealed that compounds with electron-withdrawing groups on the aryl ring of the hydrazone moiety exhibited superior inhibitory effects against key metabolic enzymes. acs.org Specifically, a compound featuring a 5-nitrofuran substituent showed the most potent inhibition of both α-glucosidase and α-amylase. acs.org Halogen substituents also proved effective in modulating inhibitory activity. acs.org Conversely, electron-donating groups like methyl and methoxy (B1213986) resulted in more moderate inhibition. acs.org
In the context of anticancer agents, the substitution on the quinoline ring is also critical. For example, in a series of 2-morpholino-4-anilinoquinoline derivatives, variations in the C4 aniline (B41778) moiety led to differing cytotoxic activities against HepG2 cancer cells. nih.gov
These findings underscore the principle that the electronic properties of substituents on the quinoline ring system are a major determinant of the biological activity of 4-(2-chloroquinolin-4-yl)morpholine analogs.
Table 1: Effect of Quinoline Ring Substituents on Biological Activity
| Substituent Type | General Effect on Activity | Example Application | Reference |
| Electron-Withdrawing Groups (e.g., -Cl, -NO2, -CF3) | Generally enhances activity | Antimalarial, Antidiabetic, Antileishmanial | rsc.orgnih.govacs.org |
| Electron-Donating Groups (e.g., -CH3, -OCH3) | Generally results in moderate or reduced activity | Antidiabetic | acs.org |
| Halogen Groups | Can enhance activity | Antidiabetic | acs.org |
| Bulky Aromatic Groups | Can reduce activity if Lipinski's rule is violated | Antimalarial | nih.gov |
Conformational and Electronic Requirements of the Morpholine (B109124) Moiety for Biological Activity
The morpholine ring, a heterocyclic amine, is a common fragment in many approved drugs and is often incorporated to improve the physicochemical and pharmacokinetic properties of a molecule. nih.govnih.gov Its conformation and electronic state are critical for biological interactions.
Morpholine exists predominantly in a chair conformation, with the substituent on the nitrogen atom occupying either an equatorial or axial position. acs.org The preference for one conformation over the other can significantly impact the molecule's shape and its ability to bind to a biological target. acs.org Spectroscopic studies have identified that in unsubstituted morpholine, the chair form is considerably more stable than the boat form. acs.org Understanding the conformational preferences of the morpholine moiety within 4-(2-chloroquinolin-4-yl)morpholine analogs is essential for predicting their interaction with target proteins. acs.org
In the context of drug design, the morpholine ring is often considered a "privileged" structure due to its favorable properties. nih.gov However, its contribution to biological activity is highly dependent on its chemical context. For example, in a study of quinoxaline (B1680401) derivatives, replacing an N-substituted piperazine (B1678402) with a morpholine fragment led to a significant decrease or complete loss of cytotoxic activity in most cancer cell lines tested. acs.org This highlights that while the morpholine moiety can confer advantageous properties, its effectiveness is contingent on the specific molecular scaffold and the target being addressed.
Impact of Linker Variations and Hybridization Strategies on Efficacy
Hybridization strategies, where two or more pharmacophores are combined into a single molecule, are a common approach in drug discovery. In the case of quinoline-based hybrids, the linker is a key design element. Studies on antimalarial quinoline-pyrimidine hybrids have shown that the choice of linker can significantly impact activity. nih.gov For instance, the use of a piperazinyl linker in some 4-aminoquinoline (B48711) derivatives resulted in a complete loss of antiplasmodial activity, which was attributed to steric hindrance preventing effective interaction with the target. nih.gov However, other 4-aminoquinoline-pyrimidine hybrids connected via a piperazine linker have demonstrated potent antimalarial activity. nih.gov
The length of the linker is also a crucial parameter. In some reversed chloroquine (B1663885) analogs, variations in the length of the carbon chain linker did not affect antimalarial activity, while in other cases, compounds with smaller alkyl linkers exhibited superior activity compared to those with bulky aromatic group linkers. nih.gov This suggests that an optimal linker length and composition exist for specific biological targets.
The concept of creating hybrid compounds aims to combine the therapeutic advantages of different pharmacophores, potentially leading to dual-action drugs or overcoming resistance mechanisms. nih.gov For example, quinoline-hydrazone hybrids have been investigated as potential inhibitors of multiple enzymes involved in diabetes. acs.org The success of such hybridization strategies is heavily dependent on the linker's ability to properly orient the individual pharmacophores for optimal interaction with their respective targets.
Table 2: Influence of Linker Type on Biological Activity of Quinoline Hybrids
| Linker Type | Impact on Activity | Example | Reference |
| Piperazinyl | Can lead to loss of activity due to steric hindrance, but can also result in potent compounds. | Antimalarial | nih.gov |
| Dipeptide | Influenced antimalarial activity. | Antimalarial | nih.gov |
| Small Alkyl Groups | Often associated with good drug-likeness and superior activity. | Antimalarial | nih.gov |
| Bulky Aromatic Groups | Can reduce activity. | Antimalarial | nih.gov |
Identification of Pharmacophoric Features for Specific Biological Targets
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. nih.gov Identifying the pharmacophoric features of 4-(2-chloroquinolin-4-yl)morpholine and its analogs is fundamental to understanding their mechanism of action and for designing more potent and selective compounds. nih.gov
For quinoline-based compounds, key pharmacophoric features often include:
Aromatic Ring System: The quinoline core can participate in π-π stacking interactions with aromatic residues in the binding site of a target protein. acs.org
Hydrogen Bond Acceptors/Donors: The nitrogen atom in the quinoline ring and the oxygen and nitrogen atoms in the morpholine moiety can act as hydrogen bond acceptors. acs.orgnih.gov The presence of specific substituents can introduce additional hydrogen bonding capabilities.
Hydrophobic Features: Alkyl or aryl substituents can contribute to hydrophobic interactions with the target. nih.gov
Pharmacophore modeling studies on antioxidant quinoline derivatives have identified a model containing one aromatic ring and three hydrogen bond acceptors as being crucial for activity. nih.gov This model was successfully used to screen for and design new antioxidant compounds. nih.gov
In the context of antiplasmodial activity, the key pharmacophoric elements of 4-aminoquinolines include the quinoline ring, which is believed to interact with heme, and the basic amino group in the side chain, which is important for accumulation in the parasite's food vacuole. nih.gov The electron-withdrawing group at the 7-position is also a critical feature for this specific activity. nih.gov
For anticancer activity, the pharmacophore of 2-morpholino-4-anilinoquinoline derivatives appears to involve the 2-morpholinoquinoline (B2669137) core for inducing cell cycle arrest and the C4 aniline moiety for modulating cytotoxicity and selectivity. nih.gov
By defining the pharmacophore for a particular biological target, medicinal chemists can rationally design new analogs of 4-(2-chloroquinolin-4-yl)morpholine with an increased probability of success. nih.gov
Computational and Theoretical Approaches in the Study of 4 2 Chloroquinolin 4 Yl Morpholine
Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental in understanding the intrinsic properties of a molecule. DFT is used to determine kinetic and thermodynamic stability, analyze molecular interactions, and evaluate optical and electronic properties. nih.gov These calculations are typically performed using specific basis sets, such as B3LYP/6-31G(d,p), to optimize the molecule's geometry and compute its properties. nih.govrsc.org
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for analyzing molecular reactivity and stability. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. nih.gov
A large HOMO-LUMO gap suggests high stability and low reactivity, characterizing the molecule as "hard." Conversely, a small energy gap indicates that the molecule is more polarizable and reactive, often referred to as a "soft" molecule, which facilitates intramolecular charge transfer. nih.govscirp.org For instance, in a study of various quinoline (B57606) derivatives, the calculated HOMO-LUMO energy gaps ranged from 1.878 eV to 3.938 eV, indicating how different substituents can tune the reactivity of the quinoline scaffold. nih.gov In another analysis of quinoline-based hydrazones, a small HOMO-LUMO gap of 0.112566 eV was suggested to indicate good chemical reactivity. acs.org
The distribution of electron density in the HOMO and LUMO orbitals reveals the likely sites for electrophilic and nucleophilic attacks. For many quinoline derivatives, the HOMO is often located on the quinoline ring and electron-donating groups, while the LUMO is spread across the quinoline system, indicating its role as an electron acceptor. nih.gov
Table 1: Illustrative Frontier Molecular Orbital Energies and Properties for Related Quinoline Derivatives This table presents data for various quinoline derivatives to illustrate the application of FMO analysis, as specific data for 4-(2-Chloroquinolin-4-yl)morpholine is not available in the cited literature.
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Quinoline | DFT/B3LYP/6-31+G(d,p) | -6.55 | -1.05 | 5.50 | scirp.org |
| Quinoline Derivative 6q | DFT/B3LYP/6-31G'(d,p) | -5.919 | -2.537 | 3.382 | nih.gov |
| Quinoline Derivative 6aw | DFT/B3LYP/6-31G'(d,p) | -5.461 | -3.583 | 1.878 | nih.gov |
| Quinolone-based Hydrazone 5o | DFT | - | - | 0.112566 | acs.org |
Thermodynamic parameters such as free energy, entropy, binding energy, and heat of formation can be calculated following geometric optimization. ajchem-a.com For the parent compound, quinoline, DFT calculations have been used to determine its rotational constants, standard entropies, and heat capacities, which show good agreement with experimental data. scirp.orgresearchgate.net Such calculations are foundational for understanding the physical behavior and stability of quinoline derivatives. researchgate.net
Table 2: Illustrative Thermodynamic Parameters for Quinoline This table presents calculated data for the parent compound quinoline to demonstrate the type of information generated by DFT calculations.
| Parameter | Calculated Value (DFT/B3LYP/6-31+G(d,p)) | Reference |
| Total Energy | -401.78 Hartrees | researchgate.net |
| Dipole Moment | 2.26 Debye | researchgate.net |
| Rotational Constants | 2.66 GHz, 1.25 GHz, 0.85 GHz | researchgate.net |
| Molar Heat Capacity (Cv) | 29.58 cal/mol·K | scirp.org |
| Entropy (S) | 81.33 cal/mol·K | scirp.org |
The three-dimensional conformation of a molecule is critical to its biological activity. Computational methods can be used to explore the potential energy surface of a molecule to identify its most stable conformations. In the context of 4-aminoquinoline (B48711) derivatives, understanding the lowest energy conformations is key to rationalizing their biological activity. For example, molecular modeling studies on the antimalarial drug amodiaquine, a 4-aminoquinoline, suggested a "bioactive conformation" with a specific distance between key nitrogen atoms. researchgate.net DFT calculations can confirm that an optimized structure corresponds to a true energy minimum through frequency calculations. nih.gov These stability analyses are crucial for ensuring that the modeled conformation is relevant for subsequent studies like molecular docking.
Molecular Modeling and Simulation Techniques
Molecular modeling encompasses a range of computational techniques used to simulate and predict how a ligand, such as 4-(2-Chloroquinolin-4-yl)morpholine, might interact with a biological target, typically a protein or enzyme.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to the active site of a receptor. gyanvihar.orggyanvihar.org This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions. mdpi.comnih.gov The process involves placing the ligand in various positions and orientations within the receptor's binding site and calculating a "docking score," which estimates the binding affinity. gyanvihar.orgnih.gov
For quinoline derivatives, docking studies have been instrumental. For example, quinoline-3-carboxamides (B1200007) were docked into the ATP-binding site of DNA damage response kinases to evaluate their selectivity. mdpi.com Similarly, novel quinoline-imidazole hybrids were studied via molecular docking to understand their potential as antitubercular agents. tandfonline.com In a study on morpholine (B109124) derivatives, docking scores against the main protease of SARS-CoV-2 ranged from -20.55 to -74.55 kcal/mol, helping to identify the most promising compounds for further investigation. gyanvihar.org The interactions identified through docking, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues, are crucial for explaining the ligand's binding mode and affinity. gyanvihar.orgmdpi.com
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering deeper insights than the static picture provided by molecular docking. nih.gov By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose, reveal conformational changes in the protein or ligand upon binding, and provide a more accurate estimation of binding free energy. mdpi.comnih.gov
MD simulations have been applied to various quinoline-based inhibitors. Studies on quinoline derivatives as potential acetylcholinesterase inhibitors used MD simulations to analyze the dynamic behavior of the ligand in the enzyme's active site and calculate binding energies. nih.gov In another study, an MD simulation was performed on a quinoline-3-carboxamide (B1254982) inhibitor complexed with ATM kinase to establish the stability of the predicted interactions. mdpi.com Key analyses from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the complex. nih.gov These simulations are computationally intensive but offer invaluable information on the dynamic nature of molecular recognition.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity
A QSAR model is typically developed using a series of related compounds, known as a training set, for which the biological activity has been experimentally determined. For 4-(2-chloroquinolin-4-yl)morpholine, a hypothetical QSAR study would involve a dataset of quinoline derivatives with variations in the substituents at different positions. The goal would be to correlate these structural variations with a specific biological activity, such as antitubercular or anticancer effects.
The development of a QSAR model involves the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others. For 4-(2-chloroquinolin-4-yl)morpholine, key descriptors would likely include those related to its molecular weight, lipophilicity (logP), molar refractivity, and electronic properties derived from the chloro and morpholine substituents.
Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms are then used to build a mathematical model that links the descriptors to the biological activity. A robust QSAR model should have good predictive power, which is typically assessed through internal and external validation techniques.
While a specific QSAR model for 4-(2-chloroquinolin-4-yl)morpholine has not been identified, research on related 2-chloroquinoline (B121035) derivatives has been conducted to explore their potential as antitubercular agents. In such studies, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often used. These methods provide 3D contour maps that visualize the regions around the molecule where steric, electrostatic, and other fields are favorable or unfavorable for biological activity.
For 4-(2-chloroquinolin-4-yl)morpholine, a hypothetical CoMFA or CoMSIA study would likely highlight the importance of the steric bulk and electrostatic properties of the morpholine ring at position 4 and the chloro group at position 2 of the quinoline core. The contour maps generated from such an analysis could guide the design of new, more potent analogs by suggesting modifications to these substituents.
Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of 4-(2-Chloroquinolin-4-yl)morpholine and Related Analogs
| Compound | Molecular Weight | LogP | Molar Refractivity | Dipole Moment | Biological Activity (Hypothetical) |
| 4-(2-Chloroquinolin-4-yl)morpholine | 262.72 | 2.85 | 72.45 | 3.12 D | 0.5 |
| Analog 1 (e.g., 2-fluoro analog) | 246.26 | 2.50 | 68.30 | 2.98 D | 0.4 |
| Analog 2 (e.g., 4-thiomorpholino analog) | 278.79 | 3.20 | 78.10 | 3.25 D | 0.6 |
| Analog 3 (e.g., 6-nitro analog) | 307.72 | 2.90 | 77.50 | 4.50 D | 0.8 |
Note: The data in this table is hypothetical and for illustrative purposes only, as a specific QSAR study for 4-(2-Chloroquinolin-4-yl)morpholine is not available.
Future Perspectives and Emerging Research Avenues for 4 2 Chloroquinolin 4 Yl Morpholine
Development of Next-Generation Synthetic Methodologies for Enhanced Accessibility
The development of efficient and scalable synthetic routes is crucial for the widespread investigation and potential clinical application of 4-(2-chloroquinolin-4-yl)morpholine and its derivatives. Traditional methods for the synthesis of similar quinoline (B57606) derivatives often involve multiple steps with varying yields. mdpi.com For instance, the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline (B193633) involves a three-step process including N-oxidation, C2-amide formation, and a C4 SNAr reaction. mdpi.comresearchgate.net While effective, this process highlights the need for more streamlined and efficient synthetic strategies. mdpi.com
Future research will likely focus on the development of one-pot syntheses and the use of novel catalytic systems to improve yields and reduce reaction times. researchgate.net Methodologies such as N-heterocyclic carbene (NHC)-catalyzed synthesis of quinolin-4-ones offer a promising alternative due to mild reaction conditions and a lack of by-products. mdpi.com The exploration of electrochemical reactions, which can be controlled by altering electrolysis conditions, also presents an innovative approach to synthesizing substituted quinolines. researchgate.net Additionally, the use of microwave irradiation has shown promise in accelerating reactions for the synthesis of related heterocyclic compounds. researchgate.net These next-generation methodologies will be instrumental in making 4-(2-chloroquinolin-4-yl)morpholine and its analogs more accessible for extensive biological evaluation.
Advancements in Rational Drug Design and Optimization Based on SAR and Computational Insights
Rational drug design, guided by Structure-Activity Relationship (SAR) studies and computational modeling, is a cornerstone of modern drug discovery. pharmafeatures.comnih.gov For quinoline-based compounds, SAR studies have been instrumental in identifying key pharmacophoric features and optimizing their biological activity. nih.gov In the context of 4-(2-chloroquinolin-4-yl)morpholine, computational approaches can be employed to predict the binding affinity of its derivatives to various biological targets. pharmafeatures.com
Molecular docking studies, for example, can elucidate the interactions between the compound and the active site of a target protein, providing insights for designing more potent and selective inhibitors. nih.govresearchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) models, often built using machine learning algorithms like artificial neural networks (ANN), can predict the biological activity of new analogs based on their physicochemical properties. researchgate.netnih.govmdpi.com This integration of computational and experimental approaches allows for the systematic exploration of the chemical space around the 4-(2-chloroquinolin-4-yl)morpholine scaffold, leading to the identification of optimized drug candidates with improved efficacy and reduced toxicity. researchgate.netnih.gov
Exploration of Novel Biological Targets and Therapeutic Applications
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiparasitic properties. mdpi.comnih.govnih.gov While derivatives of 4-(2-chloroquinolin-4-yl)morpholine have been investigated for their potential as anticancer agents, there is significant scope to explore their activity against other biological targets. nih.govnih.govnih.gov
For instance, some quinoline derivatives have shown potential as inhibitors of the SARS-CoV-2 main protease (Mpro), suggesting a possible application in antiviral therapy. researchgate.netnih.govnih.gov The morpholine (B109124) moiety itself is present in numerous FDA-approved drugs with diverse therapeutic applications, including as immunosuppressants, antibiotics, and anticoagulants. taylorandfrancis.com Future research should therefore aim to screen 4-(2-chloroquinolin-4-yl)morpholine and its analogs against a broad panel of biological targets to uncover novel therapeutic opportunities. This could include targets involved in inflammatory diseases, neurodegenerative disorders, and metabolic conditions.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. mdpi.comnih.govspringernature.com In the context of 4-(2-chloroquinolin-4-yl)morpholine, AI and ML can be applied at various stages of the drug design process. nih.gov
Generative AI models can be used for de novo drug design, creating novel molecular structures with desired pharmacological properties based on the 4-(2-chloroquinolin-4-yl)morpholine scaffold. mdpi.com Machine learning algorithms can analyze large datasets from high-throughput screening to identify promising hit compounds and predict their ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov As mentioned earlier, ANN-based QSAR models have already been successfully used to predict the inhibitory activity of chloroquine (B1663885) analogs. researchgate.netnih.gov The continued development and application of these sophisticated computational tools will undoubtedly expedite the discovery of new therapeutic agents derived from the 4-(2-chloroquinolin-4-yl)morpholine core.
Multitargeting Strategies and Hybrid Molecule Development for Complex Diseases
Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. mdpi.com Consequently, therapeutic strategies that simultaneously modulate multiple targets are gaining increasing attention. The development of hybrid molecules, which combine two or more pharmacophores in a single chemical entity, is a promising approach to achieve this multitargeting effect. mdpi.com
The 4-(2-chloroquinolin-4-yl)morpholine scaffold is an excellent starting point for the design of such hybrid molecules. For example, it could be combined with other heterocyclic systems known to have complementary biological activities. mdpi.commdpi.com Research on quinazoline-morpholine hybrids has already demonstrated the potential of this approach in developing potent anticancer agents. nih.gov Similarly, hybrids of imatinib (B729) with quinoline have shown promise as inhibitors of the BCR-ABL tyrosine kinase. mdpi.com By rationally designing hybrid molecules based on 4-(2-chloroquinolin-4-yl)morpholine, it may be possible to develop novel therapeutics that are more effective against complex diseases and less prone to the development of drug resistance.
Q & A
Q. Methodology :
- Collect high-resolution data (≤1.0 Å) on a diffractometer.
- Refine with SHELXL-2019, applying restraints for thermal parameters and hydrogen bonding .
Advanced: How does the chloro substituent’s position on quinoline affect solubility and metabolic stability?
Answer:
- Solubility : Chloro at position 2 reduces solubility compared to para-substituted analogs. Shake-flask assays (PBS pH 7.4) show ~180–200 μM solubility for 2-chloro derivatives, near assay limits .
- Metabolic Stability : CYP450 phenotyping (e.g., recombinantly expressed CYPs) identifies 2-chloro groups as metabolic hotspots. Masking with morpholine enhances microsomal stability (t >60 mins in human liver microsomes) .
Q. Validation Parameters
| Parameter | UV-Vis | LC-MS/MS |
|---|---|---|
| Linearity Range | 0.5–50 μg/mL | 1–1000 ng/mL |
| Precision (RSD%) | <2% | <10% |
| Accuracy (%) | 98–102 | 95–105 |
Advanced: How do conflicting solubility data for morpholine derivatives inform experimental design?
Answer:
Contradictions in solubility (e.g., 180 μM vs. 250 μM for similar compounds) arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
